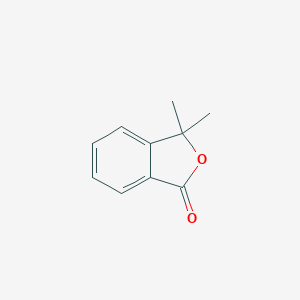

3,3-Dimethyl-2-benzofuran-1(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5114. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-10(2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBZUWUJSCLVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40168618 | |

| Record name | 3,3-Dimethylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689-09-4 | |

| Record name | 3,3-Dimethylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1689-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylphthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1689-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5114 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylphthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40168618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethylphthalide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E325Q29EJM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-2-benzofuran-1(3H)-one, a notable member of the phthalide class of compounds, presents a unique structural motif characterized by a gem-dimethyl group at the 3-position of the benzofuranone core. This feature imparts significant steric influence, directing its chemical reactivity and rendering it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and chemical reactivity. Furthermore, it explores the biological activities associated with the broader benzofuranone and phthalide classes, highlighting potential avenues for its application in drug discovery and development, particularly in the realms of anticancer and neuroprotective therapies.

Introduction: The Significance of the 3,3-Disubstituted Phthalide Scaffold

The benzofuranone core is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of natural products and biologically active molecules.[1] The phthalide subclass, specifically 2-benzofuran-1(3H)-ones, has garnered considerable attention due to its wide range of pharmacological properties.[2][3] The introduction of a gem-dimethyl group at the C3 position, as seen in this compound, offers a strategic advantage in synthetic chemistry. This substitution provides steric hindrance that can regioselectively guide subsequent chemical transformations, a crucial aspect in the construction of intricate molecular architectures.[1] This compound serves as a key building block for various organic molecules, including 10,10-dimethylanthrone and the antidepressant drug melitracenium chloride.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its application in research and synthesis.

Physicochemical Properties

This compound is a white solid at room temperature.[1] Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [4] |

| Molar Mass | 162.19 g/mol | [4] |

| CAS Number | 1689-09-4 | [5] |

| Appearance | White Solid | [1] |

| Melting Point | 69-77 °C | [1] |

| Boiling Point | 291.1 °C at 760 mmHg | [1] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, typically in the range of 7.0-8.0 ppm. The two methyl groups at the C3 position would appear as a singlet further upfield, likely around 1.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the lactone (around 170 ppm), the quaternary carbon at the 3-position, the carbons of the benzene ring, and the methyl carbons.

The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactone functional group, typically appearing in the region of 1760-1800 cm⁻¹. Additional peaks corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C stretching of the aromatic ring, would also be present.

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 162, corresponding to its molecular weight.[5] The fragmentation pattern provides valuable structural information, with characteristic losses of methyl groups and other fragments.

Synthesis and Reactivity

The synthesis and chemical behavior of this compound are central to its utility as a synthetic intermediate.

Synthetic Pathways

A common and effective method for the synthesis of 3,3-disubstituted phthalides involves the reaction of phthalic anhydride with organometallic reagents, such as Grignard reagents.[6][7]

The synthesis of this compound can be achieved through the reaction of phthalic anhydride with a methylmagnesium halide (e.g., methylmagnesium bromide or iodide). This reaction proceeds through a nucleophilic attack of the Grignard reagent on one of the carbonyl groups of the anhydride, followed by a second intramolecular nucleophilic attack and subsequent workup to yield the desired product.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Phthalic anhydride

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Prepare the methylmagnesium iodide Grignard reagent by reacting magnesium turnings with methyl iodide in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, dissolve phthalic anhydride in anhydrous diethyl ether.

-

Slowly add the Grignard reagent solution to the phthalic anhydride solution at a controlled temperature (e.g., 0 °C) with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is influenced by the lactone ring and the aromatic system.

The carbonyl group of the lactone is susceptible to nucleophilic attack. Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the opening of the lactone ring.[8]

The benzene ring of the benzofuranone system can undergo electrophilic aromatic substitution reactions. The lactone ring is generally considered to be a deactivating group, and the substitution pattern will be directed by the existing oxygen atom and the carbonyl group.

Caption: Reactivity profile of this compound.

Applications in Drug Development

While specific biological data for this compound is limited in the reviewed literature, the broader classes of benzofuranones and phthalides exhibit a wide range of promising biological activities, suggesting potential therapeutic applications for this compound and its derivatives.

Anticancer Potential

Benzofuran scaffolds are recognized for their significant anticancer properties.[9][10][11][12][13] Numerous derivatives have demonstrated potent inhibitory activity against various human cancer cell lines.[10] The mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Neuroprotective Effects

Phthalides and their derivatives have shown potential in the treatment of neurological disorders.[2][3] Some compounds have demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal models.[14][15][16] The antioxidant properties of the benzofuranone core contribute to its ability to mitigate the damaging effects of reactive oxygen species in the brain.

Caption: Potential therapeutic applications of this compound.

Conclusion

This compound is a synthetically valuable compound with a well-defined physicochemical and spectroscopic profile. Its strategic importance lies in its role as a versatile intermediate for the synthesis of more complex molecules, driven by the directing effects of the gem-dimethyl group. While direct biological data for this specific compound is emerging, the extensive research on the anticancer and neuroprotective activities of the broader benzofuranone and phthalide classes provides a strong rationale for its further investigation in drug discovery programs. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.

References

- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.

- Chen, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. Heliyon, 9(12), e22957. [Link]

- Chen, Y., et al. (2023). Advances in the phytochemistry and pharmacology of plant-derived phthalides. PubMed. [Link]

- RSC Publishing. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds.

- Al-Ostath, A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. [Link]

- Van der Heijden, M. S., et al. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. DSpace@MIT. [Link]

- Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Molecules, 20(5), 8636-8651. [Link]

- Organic Syntheses. (n.d.). 13.

- Siddegowda, M. S., et al. (2012). This compound. PubMed. [Link]

- ResearchGate. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF.

- Siddegowda, M. S., et al. (2012). This compound. PubMed Central. [Link]

- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. [Link]

- MDPI. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]

- Carbone, E., et al. (2024).

- Delgado, G., & Navarrete, A. (2017). Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity. PubMed. [Link]

- ResearchGate. (n.d.). Anticancer therapeutic potential of benzofuran scaffolds.

- Zhang, Y., et al. (2025). Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects. PubMed. [Link]

- MDPI. (n.d.). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide.

- Electrophilic Aromatic Substitution. (n.d.).

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- Knochel, P., et al. (2001). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Angewandte Chemie International Edition, 40(12), 2264-2267. [Link]

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926).

- Studylib. (n.d.). Aromatic Compound Reactions: Electrophilic Substitution.

- NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-.

- ResearchGate. (n.d.). (PDF) Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons Katiane de.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- ResearchGate. (n.d.). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration.

- Wikipedia. (n.d.). Phthalic anhydride.

- Quora. (2019, February 5). Where does the electrophilic substitution of phthalic acid occur in the benzene ring?.

- ResearchGate. (n.d.). Synthesis of 3-Methyleneisobenzofuran-1(3 H )-one and Their Derivatives.

- ResearchGate. (n.d.). Molecular analyses using FT-IR, FT-Raman and UV spectral investigation; quantum chemical calculations of dimethyl phthalate | Request PDF.

- RSC Publishing. (2024, July 19). Phthalimides: developments in synthesis and functionalization.

- ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)....

- MDPI. (n.d.). 3-(4-Hydroxy-2,3,5-trimethylphenyl)-3-(4-hydroxyphenyl)isobenzofuran-1(3H)-one.

- ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.

- SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass.

- SpectraBase. (n.d.). Dimethylphthalate - Optional[Vapor Phase IR] - Spectrum.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0267569).

- Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution.

- Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry.

- Li, H., et al. (2021).

- Krishnakumar, V., & Muthunatesan, S. (2007). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 635-641. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1(3H)-Isobenzofuranone, 3,3-dimethyl- [webbook.nist.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3-Dimethyl-2-benzofuran-1(3H)-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-2-benzofuran-1(3H)-one, a notable member of the phthalide class of compounds, is a versatile synthetic intermediate with a growing presence in medicinal and materials science. Its rigid, bicyclic structure, featuring a gem-dimethyl group at the C3 position, imparts unique steric and electronic properties that are instrumental in directing the course of chemical reactions and influencing biological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, and known applications, offering a critical resource for researchers engaged in organic synthesis and drug discovery. The genesis of the broader benzofuranone core can be traced to early explorations of natural products, with phthalides first identified as odor constituents in celery's essential oil.[1] Today, the 3,3-disubstituted benzofuranone scaffold is recognized as a recurring motif in a multitude of biologically active molecules.[1]

Chemical Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the structural representation and systematic naming of this compound.

IUPAC Name: this compound

This systematic name is derived from the parent heterocycle, 2-benzofuran-1(3H)-one, with two methyl substituents at the 3-position.

Synonyms:

-

3,3-dimethylphthalide

-

1(3H)-Isobenzofuranone, 3,3-dimethyl-[2]

Chemical Identifiers:

-

Molecular Weight: 162.19 g/mol [3]

-

InChI: InChI=1S/C10H10O2/c1-10(2)8-6-4-3-5-7(8)9(11)12-10/h3-6H,1-2H3[2][4]

The chemical structure is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Appearance | Off-white to light yellow powder | [9] |

| Melting Point | 69-70 °C | [7] |

| Boiling Point | Not available | [7] |

| Density | Not available | [7] |

| Flash Point | 117.8 °C | [10] |

| Water Solubility | log10WS: -2.58 | [11] |

| LogP (Octanol/Water) | 2.092 | [10][11] |

Synthesis

A documented method for the synthesis of 3,3-dimethylphthalide involves a palladium-catalyzed carbonylative annulation of 2-iodobenzyl alcohols with arylacetylenes. While the full detailed protocol from the primary literature requires access to the specific publication, the general approach highlights a modern synthetic strategy for accessing this class of compounds.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for the specific title compound are not readily available in the public domain. However, analysis of closely related benzofuranone derivatives provides expected chemical shift regions. For the aromatic protons, signals would be expected in the range of δ 7-8 ppm. The gem-dimethyl protons would likely appear as a singlet in the upfield region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, the carbonyl carbon would exhibit a characteristic downfield shift.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically observed in the region of 1760-1800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Reactivity and Applications

This compound serves as a valuable building block in organic synthesis. The lactone functionality is susceptible to nucleophilic attack, allowing for ring-opening reactions to generate functionalized benzoic acid derivatives. The aromatic ring can undergo electrophilic substitution reactions, although the reactivity will be influenced by the electron-withdrawing nature of the lactone.

A significant application of this compound is its use as a key intermediate in the synthesis of other complex molecules. For instance, it is a precursor to 10,10-dimethylanthrone and the antidepressant drug melitracenium chloride.[1][8]

The broader class of benzofuranones has been investigated for a range of biological activities, including potential applications as antioxidants and in materials science as components of dyes.[1]

Safety Information

References

- Fisher Scientific. (2011, January 11). SAFETY DATA SHEET.

- Siddegowda, M. S., Butcher, R. J., Yıldırım, S. O., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link]

- Hangzhou J&H Chemical Co., Ltd. (n.d.). This compound CAS NO.1689-09-4.

- NIST. (n.d.). 1(3H)-Isobenzofuranone, 3,3-dimethyl-. In NIST Chemistry WebBook.

- Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-isobenzofuran-1-one.

- Cheméo. (n.d.). Chemical Properties of 1(3H)-Isobenzofuranone, 3,3-dimethyl- (CAS 1689-09-4).

- Chemsrc. (2025, August 25). 1(3H)-Isobenzofuranone,3,3-dimethyl-.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1(3H)-Isobenzofuranone, 3,3-dimethyl- [webbook.nist.gov]

- 3. This compound | 1689-09-4 | BAA68909 [biosynth.com]

- 4. This compound (1689-09-4) for sale [vulcanchem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. This compound | 1689-09-4 [sigmaaldrich.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound, CasNo.1689-09-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 10. 1(3H)-Isobenzofuranone,3,3-dimethyl | CAS#:1689-09-4 | Chemsrc [chemsrc.com]

- 11. 1(3H)-Isobenzofuranone, 3,3-dimethyl- (CAS 1689-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.se [fishersci.se]

3,3-Dimethyl-2-benzofuran-1(3H)-one CAS number 1689-09-4

An In-depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one (CAS: 1689-09-4)

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Versatile Lactone

This compound, also known as 3,3-dimethylphthalide, is a disubstituted lactone featuring a robust benzofuranone core.[1] Its structure is characterized by a benzene ring fused to a five-membered furanone ring, with two methyl groups creating a sterically significant gem-dimethyl substitution at the 3-position.[1] This structural feature is pivotal, influencing its chemical reactivity and establishing its role as a valuable synthetic intermediate.[1] Historically, the chemistry of benzofuranones is an extension of furan and benzofuran chemistry, with the parent phthalide structure being identified as an odor constituent in celery's essential oil in the late 19th century.[1] The title compound, however, has gained prominence in modern organic synthesis as a crucial building block for more complex molecules, including pharmaceuticals like the antidepressant melitracenium chloride and other key intermediates such as 10,10-dimethylanthrone.[1][2] This guide provides a comprehensive overview of its properties, a validated synthesis protocol, characterization data, and essential safety protocols for laboratory and research professionals.

Physicochemical and Structural Characteristics

The compound typically appears as an off-white to light yellow powder or a white solid.[1][3] Its fundamental properties are summarized below, providing a baseline for its handling, reactivity, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1689-09-4 | [1][4][5] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][4][5] |

| Molecular Weight | 162.19 g/mol | [1][4][5] |

| Melting Point | 69-77 °C | [1][4][5] |

| Boiling Point | 291.1 °C at 760 mmHg | [4] |

| Density | 1.122 g/cm³ | [4] |

| Flash Point | 117.8 °C | [4] |

| Appearance | White Solid / Off-white to light yellow powder | [1][3] |

| InChIKey | YFBZUWUJSCLVST-UHFFFAOYSA-N | [5] |

| SMILES | CC1(C)OC(=O)C2=C1C=CC=C2 | [5] |

The molecular structure has been elucidated by X-ray crystallography.[2][6] In its crystalline form, all non-hydrogen atoms, except for the methyl carbons, lie on a crystallographic mirror plane.[2][6] This symmetry influences its packing in the solid state, where molecules are linked by C—H⋯O hydrogen bonds into zigzag chains.[2][6]

| Crystallographic Parameter | Value | Source |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnma | [2] |

| a | 14.3537 (9) Å | [2] |

| b | 7.0069 (5) Å | [2] |

| c | 8.2605 (5) Å | [2] |

| Volume | 830.80 (9) ų | [2] |

| Z | 4 | [2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through the reaction of an organometallic reagent with a suitable precursor, followed by intramolecular cyclization. A robust and reliable method involves the reaction of 2-acetylbenzoic acid with a Grignard reagent, such as methylmagnesium bromide.

Causality of the Synthetic Strategy

The core logic of this synthesis rests on two fundamental transformations:

-

Nucleophilic Addition: Organometallic reagents, like Grignard reagents, act as potent nucleophiles.[7] The carbanionic methyl group of methylmagnesium bromide attacks the electrophilic carbonyl carbon of the ketone in 2-acetylbenzoic acid.[7] This step is highly specific to the ketone over the carboxylic acid, which would first be deprotonated by the Grignard reagent. A slight excess of the Grignard reagent is necessary to account for this initial acid-base reaction and then to proceed with the addition to the ketone.

-

Intramolecular Cyclization (Lactonization): The addition reaction forms a tertiary alcohol intermediate which also contains a carboxylate group.[7] Upon acidic workup, the carboxylate is protonated to a carboxylic acid, and the alkoxide becomes a hydroxyl group. The resulting hydroxy carboxylic acid is perfectly poised for an intramolecular Fischer esterification.[8][9] The hydroxyl group acts as the nucleophile, attacking the carbonyl carbon of the carboxylic acid, leading to the formation of the stable five-membered lactone ring and the elimination of a water molecule.[8]

This two-step, one-pot synthesis is efficient and provides a direct route to the desired gem-dimethyl substituted phthalide structure.

Detailed Synthesis Protocol

Materials:

-

2-Acetylbenzoic acid (CAS: 577-56-0)[10]

-

Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Toluene or a similar solvent for recrystallization[2]

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 2-acetylbenzoic acid.

-

Dissolution: The starting material is dissolved in a minimal amount of anhydrous THF.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution (approximately 2.2 equivalents) is added dropwise via the dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C. The initial equivalent reacts with the acidic proton of the carboxylic acid, and the subsequent portion reacts with the ketone.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours to ensure complete conversion.

-

Quenching and Cyclization: The reaction is carefully quenched by slow, dropwise addition of 1 M HCl at 0 °C. Sufficient acid is added to dissolve the magnesium salts and to catalyze the lactonization, typically until the aqueous layer is pH 1-2. The mixture is then stirred vigorously at room temperature for 1-2 hours to facilitate the cyclization.

-

Extraction: The organic layer is separated. The aqueous layer is extracted three times with diethyl ether. The organic layers are combined.

-

Washing: The combined organic extracts are washed sequentially with water, saturated NaHCO₃ solution (to remove any unreacted starting material), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid is purified by recrystallization. Colorless prisms can be grown from a toluene solution by slow evaporation.[2] The purity is then confirmed by melting point determination and spectroscopic analysis.

Structural Characterization and Validation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to two equivalent methyl groups (singlet, ~1.6 ppm, 6H) and aromatic protons on the benzene ring (multiplets, ~7.3-7.9 ppm, 4H). |

| ¹³C NMR | Resonances for the quaternary carbon (~90 ppm), methyl carbons (~25 ppm), aromatic carbons (~120-145 ppm), and the key lactone carbonyl carbon (~170 ppm). |

| IR Spectroscopy | A strong, characteristic absorption band for the γ-lactone carbonyl (C=O) stretch, typically around 1760 cm⁻¹. Absence of a broad O-H stretch indicates complete cyclization.[11] |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of C₁₀H₁₀O₂.[12] A prominent fragment at m/z = 147 due to the loss of a methyl group is also expected. |

Applications in Synthetic Chemistry

The primary utility of this compound is as a synthetic intermediate. Its gem-dimethyl group provides steric hindrance that can direct the regioselectivity of subsequent reactions, making it a valuable tool in constructing complex molecular architectures.[1]

Safety and Handling

As with any laboratory chemical, proper handling procedures are paramount to ensure safety. The toxicological properties of this specific compound have not been fully investigated.[13] Therefore, it should be handled with the standard precautions for a novel or uncharacterized substance.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[13] Keep away from heat, sparks, and open flames.[16] All metal parts of equipment should be grounded to prevent static discharge.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16] Keep away from strong oxidizing agents and strong acids.[15]

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13][15]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[13]

-

Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[13]

-

References

- Chemsrc. (2025, August 25). 1(3H)-Isobenzofuranone,3,3-dimethyl- | CAS#:1689-09-4. [Link]

- ACS Publications. β-Lactone Synthesis from Epoxide and CO: Reaction Mechanism Revisited | Organometallics. [Link]

- Chemical Synthesis Database. (2025, May 20). 3,3-dimethyl-isobenzofuran-1-one. [Link]

- LookChem. This compound CAS NO.1689-09-4. [Link]

- ACS Publications. Synthesis of β-Lactones by the Regioselective, Cobalt and Lewis Acid Catalyzed Carbonylation of Simple and Functionalized Epoxides | The Journal of Organic Chemistry. [Link]

- Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link]

- Organic Chemistry Portal. Lactone synthesis. [Link]

- Stenutz. This compound. [Link]

- Locus UFV. Nuclear Magnetic Resonance (NMR), Infrared (IR) and Mass Spectrometry (MS) study of keto-enol tautomerism of isobenzofuran-1(3H)

- PubMed. (2012). This compound. [Link]

- National Institutes of Health. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

- Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link]

- Chemistry LibreTexts. (2020, May 30). 13.9: Organometallic Reagents in Alcohol Synthesis. [Link]

- MDPI. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

- ResearchGate. The chemical structures of the free ligands; 2-acetylbenzoic acid.... [Link]

- NIST WebBook. 1(3H)-Isobenzofuranone, 3,3-dimethyl-. [Link]

- NIST WebBook. 2-Acetylbenzoic acid. [Link]

- Chemistry LibreTexts. (2024, September 30). 21.3: Reactions of Carboxylic Acids. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.1689-09-4 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. 1(3H)-Isobenzofuranone,3,3-dimethyl | CAS#:1689-09-4 | Chemsrc [chemsrc.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2-Acetylbenzoic acid [webbook.nist.gov]

- 11. Nuclear Magnetic Resonance (NMR), Infrared (IR) and Mass Spectrometry (MS) study of keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives [locus.ufv.br]

- 12. 1(3H)-Isobenzofuranone, 3,3-dimethyl- [webbook.nist.gov]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-Dimethyl-2-benzofuran-1(3H)-one, a valuable heterocyclic compound with significant applications in organic synthesis and as a key intermediate in the preparation of various important molecules.

Introduction and Nomenclature

This compound, a white solid, is a lactone derivative of 2-benzofuran-1(3H)-one, which is also known as phthalide.[1] Its structure is characterized by a benzene ring fused to a five-membered furanone ring, with two methyl groups substituted at the 3-position. This gem-dimethyl substitution is a critical feature that significantly influences its chemical reactivity and utility in synthetic chemistry.[2]

The compound is known by several synonyms, which are often encountered in chemical literature and databases. A clear understanding of these alternative names is crucial for effective information retrieval.

Table 1: Synonyms and Identifiers for this compound

| Synonym | Identifier Type | Value |

| 3,3-dimethylphthalide | Trivial Name | - |

| 1(3H)-Isobenzofuranone, 3,3-dimethyl- | IUPAC Name | - |

| 3,3-dimethyl-isobenzofuran-1-one | Alternative Name | - |

| 3,3-dimethyl-2-benzofuran-1-one | Alternative Name | - |

| CAS Number | Registry Number | 1689-09-4 |

Physicochemical and Crystallographic Properties

The physical and crystallographic properties of this compound have been well-characterized, providing a solid foundation for its identification and use in various applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [3] |

| Molecular Weight | 162.18 g/mol | [3] |

| Melting Point | 64-67 °C | - |

| Appearance | White solid | [1] |

The crystal structure of this compound has been determined by X-ray crystallography. In the solid state, all non-hydrogen atoms, except for the methyl carbons, lie on a crystallographic mirror plane. The molecules are linked by C—H⋯O hydrogen bonds, forming zigzag chains. Furthermore, weak π–π stacking interactions are observed between the benzene rings.[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common and effective method involves the reaction of a suitable precursor with a Grignard reagent, followed by acid-catalyzed lactonization.

Experimental Protocol: Synthesis from 2-Acetylbenzoic Acid

This protocol outlines a laboratory-scale synthesis of this compound starting from 2-acetylbenzoic acid and methylmagnesium bromide.

Materials:

-

2-Acetylbenzoic acid

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with 2-acetylbenzoic acid (1 equivalent) dissolved in anhydrous THF.

-

Grignard Reaction: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (2.2 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude intermediate, 2-(2-hydroxypropan-2-yl)benzoic acid.

-

Lactonization: The crude intermediate is dissolved in dichloromethane, and a catalytic amount of concentrated sulfuric acid is added. The mixture is stirred at room temperature for 4 hours.

-

Workup: The reaction mixture is washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. The following spectroscopic data are characteristic of the compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (d, J = 7.6 Hz, 1H), 7.65 (t, J = 7.5 Hz, 1H), 7.48 (t, J = 7.5 Hz, 1H), 7.30 (d, J = 7.6 Hz, 1H), 1.65 (s, 6H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.5, 150.2, 134.0, 129.5, 125.8, 123.6, 121.8, 87.5, 25.2. |

| Infrared (IR, KBr) | ν (cm⁻¹) 2975, 1760 (C=O, lactone), 1610, 1465, 1280, 1050. |

| Mass Spectrometry (EI) | m/z (%) 162 (M⁺, 25), 147 (100), 119 (40), 91 (35). |

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is largely dictated by the lactone functionality and the steric hindrance provided by the gem-dimethyl group at the C3 position. This steric bulk can direct the regioselectivity of subsequent reactions, making it a valuable tool in the synthesis of more complex molecules.[2]

Key Synthetic Intermediate

This compound serves as a crucial building block in the synthesis of various organic compounds, including pharmaceuticals and other biologically active molecules.

1. Synthesis of Melitracenium Chloride:

This compound is a key intermediate in the synthesis of the antidepressant drug melitracenium chloride.[3] The synthesis involves the reaction of this compound with a Grignard reagent derived from 3-(dimethylamino)propyl chloride, followed by dehydration and salt formation.

Caption: Synthetic pathway to Melitracenium Chloride.

2. Synthesis of 10,10-Dimethylanthrone:

It is also utilized in the preparation of 10,10-dimethylanthrone, another important synthetic intermediate.[3] This transformation typically involves a Friedel-Crafts type reaction with benzene, followed by an intramolecular cyclization.

Conclusion

This compound is a versatile and valuable compound for researchers and scientists in the field of organic synthesis and drug development. Its well-defined structure, accessible synthetic routes, and utility as a key building block for complex molecules, including the antidepressant melitracenium, underscore its importance. The steric influence of the gem-dimethyl group provides a unique handle for controlling reactivity and stereochemistry in organic transformations. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its effective utilization in research and development.

References

- Siddegowda, M. S., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o113. [Link][1][3]

Sources

An In-depth Technical Guide to 3,3-Dimethylphthalide: Physicochemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 3,3-Dimethylphthalide

3,3-Dimethylphthalide, systematically known as 3,3-dimethyl-2-benzofuran-1-one, is a bicyclic organic compound featuring a benzene ring fused to a five-membered lactone ring.[1] The defining characteristic of this molecule is the presence of two methyl groups attached to the tertiary carbon at the 3-position of the furanone ring.[1] This gem-dimethyl substitution significantly influences its stability and reactivity, making it a subject of interest in synthetic chemistry. Its utility as a precursor and intermediate in the synthesis of more complex molecules underscores the importance of a thorough understanding of its properties.[1][2]

Core Physicochemical Properties

A precise understanding of the physical and chemical properties of 3,3-dimethylphthalide is fundamental for its effective use in research and development. These properties dictate its behavior in different environments and are crucial for designing synthetic protocols and purification methods.

Structural and General Properties

Below is a table summarizing the key identifiers and structural properties of 3,3-dimethylphthalide.

| Property | Value | Source(s) |

| CAS Number | 1689-09-4 | [1][3] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][4] |

| Molecular Weight | 162.19 g/mol | [1][4] |

| IUPAC Name | 3,3-dimethyl-2-benzofuran-1-one | [5] |

| Synonyms | 3,3-Dimethyl-2-benzofuran-1(3H)-one, 1(3H)-Isobenzofuranone, 3,3-dimethyl- | [2][6] |

| Appearance | White solid | [1] |

Thermal and Physical Data

The thermal stability and physical state of 3,3-dimethylphthalide are critical parameters for its handling and reaction setup.

| Property | Value | Source(s) |

| Melting Point | 69-77 °C | [1][7] |

| Boiling Point | 291.1 °C at 760 mmHg | [6] |

| Flash Point | 117.8 °C | [6] |

| Density | 1.122 g/cm³ | [6] |

Note on Melting Point: Different sources report a range for the melting point, which is common for organic compounds and can depend on purity. The reported values fall within the range of 69 °C to 77 °C.

Solubility Profile

-

Expected Solubility: Based on the principle of "like dissolves like," 3,3-dimethylphthalide is anticipated to be soluble in common organic solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone), and aromatic hydrocarbons (e.g., toluene).

-

Expected Insolubility: It is expected to have low solubility in water due to the predominance of its nonpolar carbocyclic structure.

Spectroscopic Characterization

The structural elucidation of 3,3-dimethylphthalide and its reaction products relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of 3,3-dimethylphthalide.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a characteristic singlet for the six equivalent protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the lactone, the quaternary carbon bearing the two methyl groups, the carbons of the methyl groups, and the carbons of the aromatic ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The IR spectrum of 3,3-dimethylphthalide will prominently feature a strong absorption band characteristic of the C=O stretch of the five-membered lactone ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of 3,3-dimethylphthalide will show a molecular ion peak corresponding to its molecular weight, as well as other fragment ions resulting from the cleavage of the molecule.[4]

Synthesis and Reactivity

The synthesis of 3,3-dimethylphthalide and its subsequent chemical transformations are central to its utility in organic chemistry.

Synthetic Pathways

While specific, detailed industrial synthesis protocols are not widely published, a general conceptual pathway for the synthesis of 3,3-disubstituted phthalides can be envisioned. One plausible approach involves the reaction of a suitable phthalic acid derivative with an organometallic reagent.

Figure 1: A conceptual synthetic pathway to 3,3-dimethylphthalide.

This generalized workflow illustrates a nucleophilic addition of a methyl group (from a Grignard reagent) to a phthalic anhydride derivative, followed by an intramolecular cyclization to form the lactone ring of 3,3-dimethylphthalide.

Chemical Reactivity

The chemical reactivity of 3,3-dimethylphthalide is centered around the lactone functionality. The ester linkage is susceptible to nucleophilic attack, leading to ring-opening reactions.

Figure 2: General reactivity of 3,3-dimethylphthalide with nucleophiles.

This diagram depicts the characteristic reaction of the lactone ring with a nucleophile, resulting in the cleavage of the ester bond and the formation of a ring-opened product. The specific nature of the product will depend on the nucleophile and the reaction conditions employed.

Applications in Synthesis

3,3-Dimethylphthalide serves as a valuable building block in the synthesis of more complex organic molecules. Its rigid, bicyclic structure and the presence of the gem-dimethyl group make it an attractive starting material for creating sterically hindered and structurally defined products.

One notable application is its use as an intermediate in the synthesis of pharmaceuticals. For instance, it has been identified as a key intermediate for the synthesis of Melitracen hydrochloride, an antidepressant.[2] It is also utilized in the preparation of 10,10-dimethylanthrone.[2] These applications highlight the importance of 3,3-dimethylphthalide in accessing complex molecular architectures.

Safety and Handling

Based on available GHS information, 3,3-dimethylphthalide should be handled with care in a laboratory setting.

-

Hazard Statements: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

3,3-Dimethylphthalide is a lactone derivative with a unique structural feature that imparts specific chemical properties. While detailed information on some of its characteristics remains somewhat limited in publicly accessible literature, this guide has consolidated the available data on its physicochemical properties, spectroscopic profile, and its role as a synthetic intermediate. For researchers and drug development professionals, a solid understanding of this compound's fundamental attributes is essential for its successful application in the synthesis of novel and complex molecules. Further research into its reactivity and solubility would be beneficial to the broader scientific community.

References

- This compound. (n.d.). In Stenutz.

- 3,3-dimethyl-isobenzofuran-1-one. (2025, May 20). In Chemical Synthesis Database.

- 3,3-Dimethylphthalide. (n.d.). In SpectraBase.

- Dimethyl phthalate. (n.d.). In Wikipedia.

- Siddegowda, M. S., Butcher, R. J., Yıldırım, S. O., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2011). This compound. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3247. [Link]

- (3S)-3,6-dimethyl-3H-1-benzofuran-2-one. (n.d.). In PubChem.

- Dimethyl Phthalate. (n.d.). In Australian Industrial Chemicals Introduction Scheme (AICIS).

- 1(3H)-Isobenzofuranone, 3,3-dimethyl-. (2025, August 25). In Chemsrc.

- Dimethyl Phthalate. (n.d.). In PubChem.

- Dimethyl phthalate. (n.d.). In NIST WebBook.

- 4,7-Dimethyl-3H-isobenzofuran-1-one. (n.d.). In PubChem.

- 3,3-dimethyl-3a,4,5,6-tetrahydro-isobenzofuran-1-one. (2025, May 20). In ChemSynthesis.

- Chemical Properties of 1(3H)-Isobenzofuranone, 3,3-dimethyl- (CAS 1689-09-4). (n.d.). In Cheméo.

- 3,3-Dimethylphthalide. (n.d.). In PubChem.

- DIMETHYL PHTHALATE (DMP). (n.d.). In Ataman Kimya.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

- dimethyl benzofuranone. (n.d.). In The Good Scents Company.

- Senthilkumar, K., Senthil, K., & Balasubramanian, V. (2018). Molecular analyses using FT-IR, FT-Raman and UV spectral investigation; quantum chemical calculations of dimethyl phthalate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 268-281. [Link]

- ron. (2014, June 12).

- Giam, C. S., Chan, H. S., & Neff, G. S. (1975). Mass spectrum of dimethyl phthalate. Fragment intensity not corrected for changes in sample concentration during scan. Analytical Chemistry, 47(13), 2225-2229. [Link]

- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. In Organic Chemistry Data.

- Dimethyl phthalate. (n.d.). In NIST WebBook.

- Dimethyl phthalate-3,4,5,6-d4. (n.d.). In PubChem.

- 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)-. (2018, May 16). In SIELC Technologies.

- Bromoxynil. (n.d.). In PubChem.

- 9-fluorenol. (2025, August 20). In Chemsrc.

- dimethyl phthalate. (n.d.). In The Good Scents Company.

- 3-phenyl-3H-isobenzofuran-1-one. (2025, May 20). In ChemSynthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1689-09-4 | CAS DataBase [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,3-dimethyl benzofuran, 3782-00-1 [thegoodscentscompany.com]

- 6. 1(3H)-Isobenzofuranone,3,3-dimethyl | CAS#:1689-09-4 | Chemsrc [chemsrc.com]

- 7. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Discovery, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethyl-2-benzofuran-1(3H)-one (also known as 3,3-dimethylphthalide), a significant heterocyclic compound. The guide delves into the historical context of its discovery, details its physicochemical properties, and presents validated synthetic methodologies, including Grignard reactions and Friedel-Crafts acylations. Furthermore, this document explores the compound's spectroscopic signature, its reactivity, and its crucial role as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.

Introduction and Historical Context

This compound, a disubstituted benzofuranone, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its rigid, privileged scaffold has made it an attractive starting point for the development of novel therapeutic agents. The history of this compound is intrinsically linked to the broader exploration of benzofuranone chemistry.

The journey began with the discovery of phthalic anhydride in 1836 by Auguste Laurent, which is a precursor to phthalides (2-benzofuran-1(3H)-ones).[1] The benzofuran ring system itself was first synthesized by Perkin in 1870.[1] Phthalides as a class of compounds were first reported in the late 19th century, identified as components of celery's essential oil.[1] These foundational discoveries paved the way for the systematic investigation and synthesis of a wide array of benzofuranone derivatives, including 3,3-disubstituted variants like this compound.

The introduction of the gem-dimethyl group at the C3 position imparts specific steric and electronic properties to the molecule, influencing its reactivity and making it a valuable building block for more complex structures.

Physicochemical and Spectroscopic Properties

This compound is a white solid with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol . A comprehensive understanding of its structural and electronic characteristics is crucial for its application in synthesis.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | [2] |

| Molecular Weight | 162.1852 g/mol | [2] |

| CAS Number | 1689-09-4 | [2] |

| Melting Point | 337–340 K (64-67 °C) | [3] |

| Appearance | Colorless prisms | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Crystal Structure: The crystal structure of this compound has been determined by X-ray crystallography.[3] The compound crystallizes in the orthorhombic space group. All non-hydrogen atoms, with the exception of the methyl carbons, lie on a crystallographic mirror plane.[3] In the crystal lattice, molecules are linked by C—H⋯O hydrogen bonds, forming zigzag chains.[3][4] Weak π–π stacking interactions are also observed between the benzene rings.[3][4]

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is available through the NIST WebBook, providing valuable information for its identification.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two prominent methods are the Grignard reaction and the intramolecular Friedel-Crafts acylation.

Synthesis via Grignard Reaction

A common and effective method for the synthesis of 3,3-disubstituted phthalides involves the reaction of a Grignard reagent with phthalic anhydride. For the synthesis of this compound, methylmagnesium halide (e.g., methylmagnesium iodide or bromide) is used.

Reaction Mechanism: The Grignard reagent, a strong nucleophile, attacks one of the carbonyl carbons of the phthalic anhydride, leading to the opening of the anhydride ring. A second equivalent of the Grignard reagent then attacks the resulting keto-carboxylate intermediate. Subsequent intramolecular cyclization and workup yield the desired 3,3-dimethylphthalide.

Experimental Protocol: Synthesis of this compound from Phthalic Anhydride and Methylmagnesium Iodide

-

Materials:

-

Phthalic anhydride

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Solvents for purification (e.g., hexane, ethyl acetate)

-

-

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle warming and then maintained by the exothermic reaction. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Phthalic Anhydride: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of phthalic anhydride in anhydrous diethyl ether from the dropping funnel. A vigorous reaction may occur. Control the rate of addition to maintain a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Workup: Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction and dissolve the magnesium salts. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization from a suitable solvent system.

-

// Nodes for Reactants and Reagents PhthalicAnhydride [label="Phthalic Anhydride"]; MeMgI [label="Methylmagnesium Iodide (2 eq.)"]; Ether [label="Anhydrous Diethyl Ether"];

// Nodes for Reaction Steps Reaction [label="Grignard Reaction\n(Nucleophilic Attack)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Acidic Workup\n(Quenching & Cyclization)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Chromatography/Recrystallization)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to define the workflow PhthalicAnhydride -> Reaction; MeMgI -> Reaction; Ether -> Reaction [label="Solvent"]; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Synthesis via Intramolecular Friedel-Crafts Acylation

An alternative route to 3,3-disubstituted phthalides is through an intramolecular Friedel-Crafts acylation of a suitably substituted benzoic acid derivative. For this compound, the precursor would be 2-isobutyrylbenzoic acid.

Reaction Mechanism: The synthesis of the precursor, 2-isobutyrylbenzoic acid, can be achieved by the Friedel-Crafts acylation of a benzene derivative. The subsequent intramolecular cyclization is typically promoted by a strong acid catalyst, which facilitates the electrophilic attack of the carbonyl carbon onto the aromatic ring, followed by dehydration to form the lactone.

// Nodes for Reactants and Reagents Precursor [label="2-Isobutyrylbenzoic Acid"]; Catalyst [label="Strong Acid Catalyst\n(e.g., H₂SO₄)"];

// Nodes for Reaction Steps Protonation [label="Protonation of\nCarbonyl Oxygen", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclization [label="Intramolecular\nElectrophilic Attack", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Deprotonation [label="Deprotonation &\nLactone Formation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Node for Product Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to define the workflow Precursor -> Protonation; Catalyst -> Protonation [label="Catalyst"]; Protonation -> Cyclization; Cyclization -> Deprotonation; Deprotonation -> Product; }

Caption: Mechanism of intramolecular Friedel-Crafts acylation for the synthesis of this compound.

Reactivity and Applications in Synthesis

The chemical reactivity of this compound is centered around the lactone functionality and the aromatic ring. The gem-dimethyl group at the 3-position provides steric hindrance, which can influence the regioselectivity of subsequent reactions.

Key Reactions

-

Lactone Ring Opening: The lactone can be opened under basic or acidic conditions to yield derivatives of 2-(1-hydroxy-1-methylethyl)benzoic acid.

-

Reduction: The carbonyl group can be reduced to a methylene group using strong reducing agents.

-

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.

Applications as a Synthetic Intermediate

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5][6][7] Its rigid scaffold and functional handles make it an ideal starting material for the construction of polycyclic systems.

Notable applications include its use in the synthesis of:

-

10,10-dimethylanthrone: This compound is a key precursor for various anthraquinone derivatives.[3]

-

Melitracenium chloride: An antidepressant drug, showcasing the direct application of this phthalide in pharmaceutical synthesis.[3]

The ability to functionalize both the aromatic ring and the lactone portion of the molecule allows for the generation of a diverse library of compounds for biological screening.

Conclusion

This compound is a heterocyclic compound with a rich history rooted in the development of benzofuranone chemistry. Its synthesis is readily achievable through established organic reactions, and its well-defined physicochemical and spectroscopic properties make it a reliable building block in synthetic endeavors. The utility of this compound as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules underscores its importance in modern organic chemistry and drug discovery. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and applications, serving as a valuable resource for researchers in the field.

References

- Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr - The Royal Society of Chemistry. (URL: [Link])

- a highly active catalyst precursor for - Organic Syntheses Procedure. (URL: [Link])

- 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277828) - NP-MRD. (URL: [Link])

- Siddegowda, M. S., Butcher, R. J., Ozturk Yıldırım, S., Akkurt, M., Yathirajan, H. S., & Ramesha, A. R. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(1), o113. (URL: [Link])

- This compound - PubMed. (URL: [Link])

- Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl - Organic Syntheses Procedure. (URL: [Link])

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (URL: [Link])

- Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

- 1(3H)-Isobenzofuranone, 3,3-dimethyl- - the NIST WebBook. (URL: [Link])

- Synthesis of benzofurans via Friedel–Crafts acylation.

- Direct construction of 2,3-unsubstituted benzofurans and benzothiophenes via a metal-free catalyzed intramolecular Friedel–Crafts reaction - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

- tokyo, japan. (URL: )

- Phthalic anhydride, tetraphenyl - Organic Syntheses Procedure. (URL: [Link])

- Preparation of dimethyl phthalate plasticizer from phthalic anhydride residue. (URL: [Link])

- phthalimide - Organic Syntheses Procedure. (URL: [Link])

- Chemical Intermediates: The Key Role of Chemical Intermediates in the Pharmaceutical Industry - Mlunias. (URL: [Link])

- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)...

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0267569) - NP-MRD. (URL: [Link])

- US2618651A - Preparation of dimethyl and diethyl phthalate from phthalic anhydride - Google P

- Nucleophile- or Light-Induced Synthesis of 3-Substituted Phthalides from 2-Formylarylketones - Organic Chemistry Portal. (URL: [Link])

- Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (URL: [Link])

- TsOH·H2O-Catalyzed Friedel-Crafts of Indoles of 3-Hydroxyisobenzofuran-1(3H)-One with Indoles: Highly Synthesis of 3-Indolyl-Substituted Phthalides - Scirp.org. (URL: [Link])

- Synthesis of Poly(diphenylenephthalide) from 3,3-Bis(4-bromophenyl)

- Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (URL: [Link])

- Synthesis of Dimethyl Phthalide-3-phosphonates and Their Use in the Regiospecific Synthesis of 3-Ylidenephthalides | Semantic Scholar. (URL: [Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1(3H)-Isobenzofuranone, 3,3-dimethyl- [webbook.nist.gov]

- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 6. TsOH·H2O-Catalyzed Friedel-Crafts of Indoles of 3-Hydroxyisobenzofuran-1(3H)-One with Indoles: Highly Synthesis of 3-Indolyl-Substituted Phthalides [scirp.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3,3-Dimethyl-2-benzofuran-1(3H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3,3-Dimethyl-2-benzofuran-1(3H)-one, a valuable heterocyclic compound. We will delve into its fundamental molecular and physical properties, provide a detailed, field-proven synthetic protocol, explore its spectroscopic signature for unambiguous identification, and discuss its applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

Core Molecular and Physicochemical Properties

This compound, also known as 3,3-dimethylphthalide, is a white solid organic compound. Its structure features a benzene ring fused to a five-membered lactone (cyclic ester) ring, with two methyl groups substituted at the 3-position.[1] This gem-dimethyl substitution is a key structural feature that influences its chemical reactivity and stability.

The fundamental properties of this compound are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₂ | [1] |

| Molecular Weight | 162.19 g/mol | [1] |

| CAS Number | 1689-09-4 | |

| Appearance | White Solid | [1] |

| Melting Point | 64-66 °C |

Synthesis of this compound via Grignard Reaction

The synthesis of this compound is most effectively achieved through the reaction of phthalic anhydride with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by an intramolecular cyclization.

Causality of Experimental Choices:

The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom acts as a carbanion, readily attacking the electrophilic carbonyl carbons of the phthalic anhydride. The use of an anhydrous ether solvent is critical as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent. The acidic workup is necessary to protonate the intermediate alkoxide and facilitate the final lactonization step.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

-

Phthalic anhydride

-

Magnesium turnings

-

Methyl iodide or methyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl) for cleaning glassware

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of methyl iodide or bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled to maintain a gentle reflux. Once the magnesium has been consumed, the Grignard reagent is ready.

-

Reaction with Phthalic Anhydride: Dissolve phthalic anhydride in anhydrous THF in a separate flask. Cool this solution in an ice bath. Slowly add the prepared Grignard reagent to the phthalic anhydride solution via the dropping funnel with constant stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield pure this compound as a white solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-